Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Overview
Description
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular weight of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is 300.4 and its molecular formula is C15H12N2OS2 . The Benzamide, N-(6-methyl-2-benzothiazolyl)- molecule contains a total of 33 bond(s) There are 21 non-H bond(s), 17 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aromatic) and 1 Thiazole(s) .Chemical Reactions Analysis
Benzamide compounds have been widely used in medical, industrial, biological and potential drug industries . They have shown anti-inflammatory properties and have been used in drug discovery .Physical And Chemical Properties Analysis
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- appears as a white solid in powdered form, while in crystalline form, it appears as colourless crystals . It is slightly soluble in water, and soluble in many organic solvents .Mechanism of Action
The mechanism of action of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In biochemistry, Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- binds to proteins and nucleic acids, resulting in a change in their fluorescence properties. This property has been used for the detection of biomolecules in various biological systems.
Biochemical and Physiological Effects
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to bind to proteins and nucleic acids, resulting in a change in their fluorescence properties. In vivo studies have not been conducted to investigate the physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is its ability to inhibit the growth of cancer cells in vitro. This property makes it a potential candidate for the development of anticancer drugs. In addition, this compound has been shown to be a useful fluorescent probe for the detection of biomolecules in biological systems.
One of the limitations of this compound is its low solubility in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications in various fields of science.
Future Directions
There are several future directions for the research on Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-. One of the potential directions is the development of novel anticancer drugs based on the structure of this compound. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in biochemistry and materials science. Furthermore, the synthesis of new derivatives of this compound with improved solubility and biological activity is an area of future research.
Scientific Research Applications
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has been used as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, this compound has been used as a starting material for the synthesis of various organic compounds, including polymers and dendrimers.
Safety and Hazards
The safety data sheet for Benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands and any exposed skin thoroughly after handling .
properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRTFOFVUJVTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359324 | |
Record name | Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104208-19-7 | |
Record name | Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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